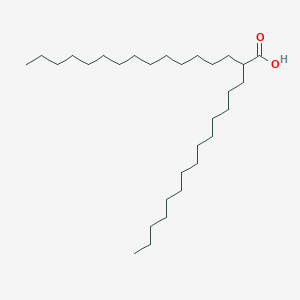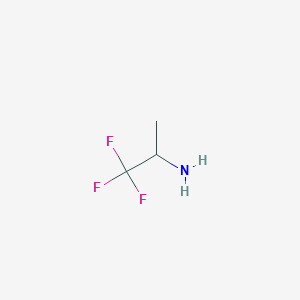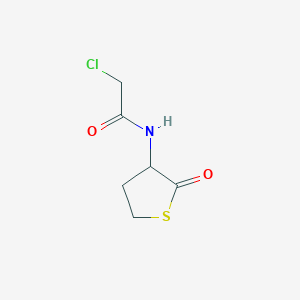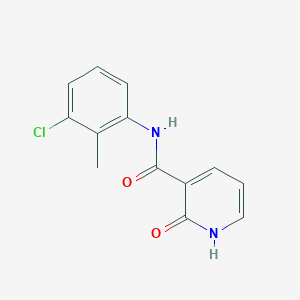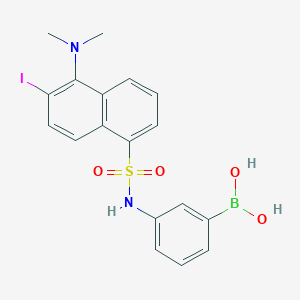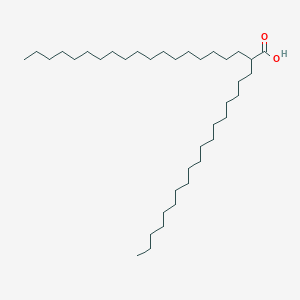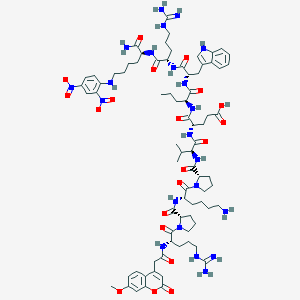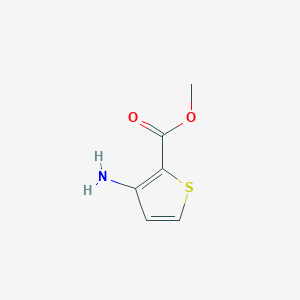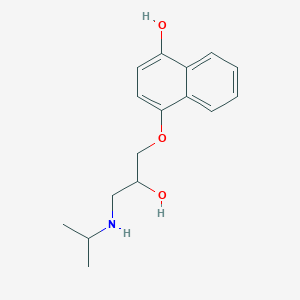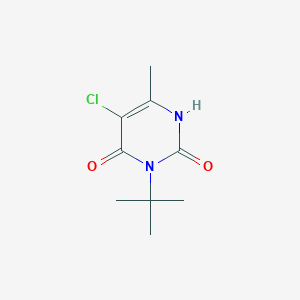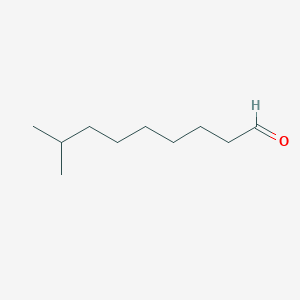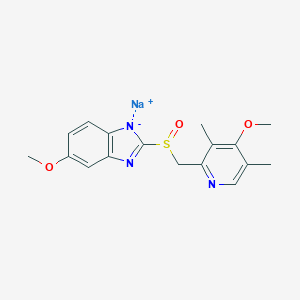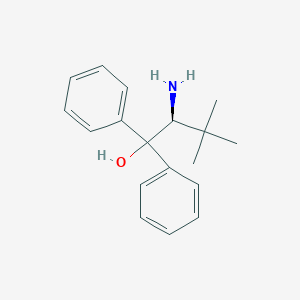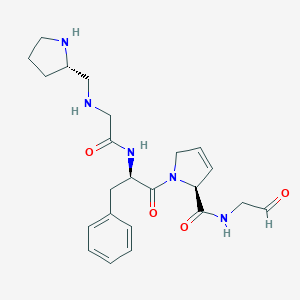
Cyclo(gppgfp)-tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(gppgfp)-tfa is a cyclic peptide that has been studied extensively for its potential applications in scientific research. This peptide is known for its unique structure and mechanism of action, which makes it a promising candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of Cyclo(gppgfp)-tfa is based on its ability to bind to specific protein targets in the body. This peptide has been shown to bind to a variety of different proteins, including transcription factors, enzymes, and receptors. By binding to these targets, Cyclo(gppgfp)-tfa can modulate their activity and influence a wide range of cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclo(gppgfp)-tfa are complex and depend on the specific protein targets that it binds to. Some of the most notable effects of this peptide include its ability to modulate gene expression, regulate enzyme activity, and influence cell signaling pathways. These effects make Cyclo(gppgfp)-tfa a promising candidate for a wide range of applications in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclo(gppgfp)-tfa for lab experiments is its high degree of specificity. This peptide has been shown to bind to specific protein targets with a high degree of selectivity, which makes it a valuable tool for studying protein-protein interactions and other cellular processes. However, one of the main limitations of this peptide is its relatively high cost and limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on Cyclo(gppgfp)-tfa. Some of the most promising areas of research include the development of new synthetic methods for producing this peptide, the identification of new protein targets for Cyclo(gppgfp)-tfa, and the development of new applications for this peptide in drug discovery and other scientific research fields. With continued research and development, Cyclo(gppgfp)-tfa has the potential to become an even more valuable tool for scientific research in the future.
Méthodes De Synthèse
The synthesis of Cyclo(gppgfp)-tfa involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptide chains with a high degree of control and precision. The resulting peptide is then cyclized using a variety of different methods, including oxidation, reduction, or acid-catalyzed cyclization.
Applications De Recherche Scientifique
Cyclo(gppgfp)-tfa has been studied extensively for its potential applications in a variety of scientific research fields. Some of the most promising applications of this peptide include its use in drug discovery, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for a variety of diseases.
Propriétés
Numéro CAS |
148138-57-2 |
|---|---|
Nom du produit |
Cyclo(gppgfp)-tfa |
Formule moléculaire |
C23H31N5O4 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1 |
Clé InChI |
IIOAXHWOQBDPIK-ZCNNSNEGSA-N |
SMILES isomérique |
C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O |
SMILES |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
SMILES canonique |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
Synonymes |
cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro) cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl) cyclo(GPpGFP)-TFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
